5,8-Dioxo Psoralen

Übersicht

Beschreibung

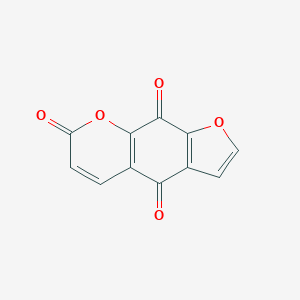

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system

Vorbereitungsmethoden

The synthesis of 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione involves several steps, typically starting with the formation of the furan ring followed by the fusion with the benzopyran ring. Common synthetic routes include:

Cyclization Reactions: These reactions involve the formation of the furan ring through cyclization of appropriate precursors.

Condensation Reactions: These reactions are used to fuse the furan and benzopyran rings, often involving the use of catalysts and specific reaction conditions.

Industrial Production: Industrial methods for producing this compound may involve large-scale cyclization and condensation reactions, optimized for yield and purity.

Analyse Chemischer Reaktionen

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pressure are optimized based on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Wirkmechanismus

The mechanism of action of 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Examples include 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy- and 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-

Uniqueness: The unique structural features and reactivity of 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione make it distinct from other furobenzopyrans, offering specific advantages in various applications.

Biologische Aktivität

5,8-Dioxo Psoralen, a derivative of psoralen, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound is a naturally occurring compound derived from the psoralea plant. It is structurally related to other psoralens, such as 8-methoxypsoralen (8-MOP), which are known for their phototoxic properties and therapeutic uses in conditions like psoriasis and vitiligo.

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of apoptotic proteins. For instance, studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2 .

Antimicrobial Effects

The compound displays potent antimicrobial properties against a range of pathogens. In vitro studies have illustrated its effectiveness against bacteria and fungi by disrupting their cellular functions and inhibiting growth. The mechanism involves the formation of reactive oxygen species (ROS) that damage microbial DNA .

Anti-inflammatory Activity

this compound also exhibits anti-inflammatory effects by modulating cytokine production. It has been reported to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the expression of anti-inflammatory mediators . This property makes it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound interacts with DNA through covalent binding, leading to the formation of DNA adducts that can disrupt replication and transcription processes.

- Oxidative Stress Induction : By generating ROS, this compound induces oxidative stress in cells, which can trigger apoptotic pathways in cancer cells while exerting antimicrobial effects.

- Cytokine Modulation : The regulation of cytokine levels is crucial for its anti-inflammatory effects, contributing to its therapeutic potential in inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Caspase activation |

| Antimicrobial | Effective against bacteria/fungi | ROS generation |

| Anti-inflammatory | Reduces cytokine levels | Cytokine modulation |

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours. The mechanism involved the activation of caspases-3 and -9, indicating a mitochondrial pathway of apoptosis induction .

Case Study: Anti-inflammatory Response

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound led to a marked decrease in serum levels of TNF-α and IL-6 after four weeks of treatment. This suggests its potential utility in managing chronic inflammatory conditions .

Eigenschaften

IUPAC Name |

furo[3,2-g]chromene-4,7,9-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQPXEAYQPNPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197478 | |

| Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-36-3 | |

| Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergaptenquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.